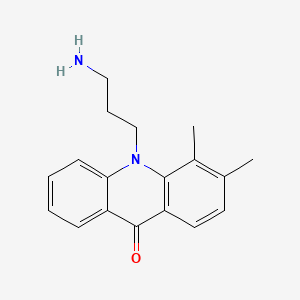
10-(3-aminopropyl)-3,4-dimethylacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-aminopropyl)-3,4-dimethylacridin-9-one is a synthetic organic compound known for its role as an inhibitor of spleen tyrosine kinase (SYK). This compound has been studied for its potential in treating allergic diseases due to its ability to inhibit the release of antigen-induced allergic mediators from mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ER-27319 have not been extensively documented. given its synthetic nature, it is likely produced through a series of organic synthesis steps involving multiple reaction stages to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ER-27319 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridone core.
Reduction: Reduction reactions can occur at the carbonyl group of the acridone moiety.
Substitution: The aminopropyl side chain can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
ER-27319 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of spleen tyrosine kinase.
Biology: Investigated for its role in inhibiting the release of allergic mediators from mast cells.
Medicine: Explored as a potential therapeutic agent for treating allergic diseases and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase
Mechanism of Action
ER-27319 exerts its effects by inhibiting spleen tyrosine kinase. It prevents the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) domain of FcεRI γ from activating spleen tyrosine kinase. This inhibition is specific to mast cells and does not affect previously activated spleen tyrosine kinase .
Comparison with Similar Compounds
ER-27319 is unique due to its selective inhibition of spleen tyrosine kinase. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
P505-15: A selective spleen tyrosine kinase inhibitor with similar applications in allergy and autoimmune research
ER-27319 stands out due to its specific action on mast cells and its potential for treating allergic diseases .
Properties
CAS No. |
175281-16-0 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
10-(3-aminopropyl)-3,4-dimethylacridin-9-one |
InChI |
InChI=1S/C18H20N2O/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21/h3-4,6-9H,5,10-11,19H2,1-2H3 |
InChI Key |
CFPDEQBPNROZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
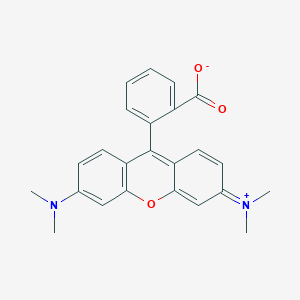

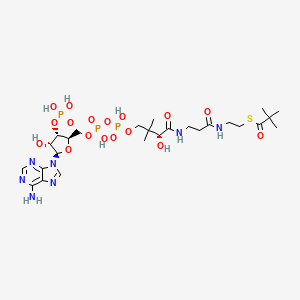

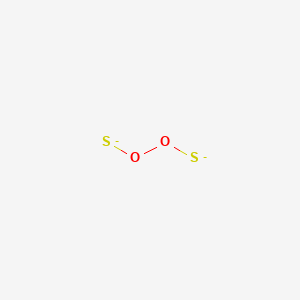
![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1241755.png)
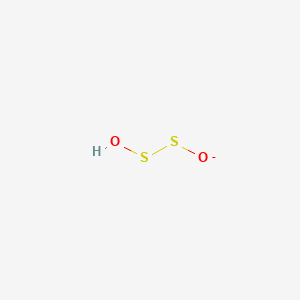
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241757.png)
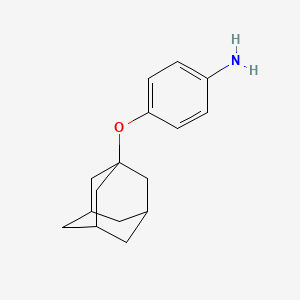
![(5E)-5-{[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}-3-(PROPAN-2-YL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B1241760.png)

![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)

